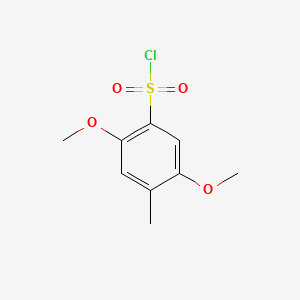

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Detection Applications

- Synthesis of Dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide Derivatives : Researchers synthesized two new molecules using 2,5-dimethoxy-benzene-1-sulfonyl chloride. These compounds were used as probes for calcium ion capturing, demonstrating potential applications in natural sample analysis (Hussain, Asiri, & Rahman, 2020).

Chemical Synthesis and Characterization

Preparation of Aromatic Sulfinyl Chlorides : The compound was used in the preparation of aromatic sulfinyl chlorides through direct chlorosulfination of aromatic ethers, showcasing its role in chemical synthesis (Bell, 1986).

Synthesis of Sulfonamide Molecules : It has been utilized in the synthesis of a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, further contributing to the understanding of molecular and electronic structures (Murthy et al., 2018).

Pharmaceutical and Biological Research

- Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing 1,4-benzodioxin rings were synthesized using 4-methylbenzenesulfonyl chloride, showing potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Material Science and Catalysis

Polymer Synthesis : The compound has been utilized in the oxidative polymerization of p-dimethoxybenzene, leading to the production of soluble and fusible poly(2,5-dimethoxy-1,4-phenylene), relevant in material science (Mukai, Teshirogi, Kuramoto, & Kitamura, 1985).

Solvation Bifunctional Catalysis : The compound's derivatives have been studied in the context of solvation bifunctional catalysis in the hydrolysis of sulfonyl chlorides, highlighting its significance in catalysis research (Ivanov et al., 2005).

Propiedades

IUPAC Name |

2,5-dimethoxy-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPNDYCQGCHPNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)